1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
CO2 Capture
A study explores the use of a room temperature ionic liquid, derived from 3-bromopropylamine hydrobromide, for CO2 capture. This ionic liquid can reversibly sequester CO2 as a carbamate salt and is comparable in efficiency to commercial amine sequestering agents, offering a nonvolatile and water-independent solution (Bates, Davis, Mayton, & Ntai, 2002).
Synthesis of Fluorinated Compounds
Research indicates that 4-substituted 3,3-difluoropiperidines, which have significant potential in medicinal chemistry, can be synthesized via a method involving ethyl bromodifluoroacetate and 3-substituted acrylonitriles. This method is instrumental in the synthesis of fluorinated gamma-amino acids and dihydroxypiperidines (Surmont et al., 2010).
Ionic Liquid Applications
A study focuses on the synthesis of N-mono-, N,N'-di-, and N,N,N',N'-tetra-4,4'-polyfluoroalkylbipyridinium quaternary salts and ionic liquids. These compounds, stable up to 340 degrees C, are derived from reactions involving 4,4'-bipyridine with polyfluoroalkyl bromide or iodides, demonstrating a novel application in the field of ionic liquids (Singh & Shreeve, 2003).
Nucleophilic Substitution Reactions
A synthesis method involving the treatment of 4-dimethylaminopyridine with halogenated compounds, leading to N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, highlights the role of 1-(3-Bromopropyl)-4,4-difluoropiperidine hydrobromide in nucleophilic substitution reactions. This study provides insights into the molecular structure of these compounds (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as 3-bromopropylamine hydrobromide are commonly used as reagents to introduce propylamine groups to molecular skeletons .
Mode of Action
It is likely that the compound interacts with its targets by introducing propylamine groups, which can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
The introduction of propylamine groups can potentially affect a wide range of biochemical pathways, depending on the specific targets of the compound .
Result of Action
The introduction of propylamine groups can potentially alter the function of target molecules, leading to various downstream effects .
Propiedades
IUPAC Name |
1-(3-bromopropyl)-4,4-difluoropiperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrF2N.BrH/c9-4-1-5-12-6-2-8(10,11)3-7-12;/h1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJVCZPYDZSNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138232-64-9 |
Source
|
Record name | 1-(3-bromopropyl)-4,4-difluoropiperidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.